molecular formula C11H11BrN2O2S2 B14910926 2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide

2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide

Cat. No.: B14910926
M. Wt: 347.3 g/mol
InChI Key: HCHYZHSSIKZFJI-UHFFFAOYSA-N
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Description

2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide is a chemical compound that combines a brominated benzene ring with a thiazole moiety and a sulfonamide group. This compound is of interest due to its potential biological activities, particularly in the field of antibacterial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with 4-methylthiazole-2-methylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated and sulfonyl chloride reagents .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include primary amines.

Scientific Research Applications

2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide has been investigated for its potential antibacterial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antibacterial agent.

Mechanism of Action

The antibacterial activity of 2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide is believed to be due to its ability to interfere with bacterial cell wall synthesis. The sulfonamide group mimics para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This results in the disruption of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-Methylthiazol-2-yl)phenyl)benzenesulfonamide
  • 4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide
  • N-(4-(4-Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide

Uniqueness

2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity. The combination of the thiazole and sulfonamide groups also contributes to its potential as a multifunctional antibacterial agent .

Properties

Molecular Formula

C11H11BrN2O2S2

Molecular Weight

347.3 g/mol

IUPAC Name

2-bromo-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C11H11BrN2O2S2/c1-8-7-17-11(14-8)6-13-18(15,16)10-5-3-2-4-9(10)12/h2-5,7,13H,6H2,1H3

InChI Key

HCHYZHSSIKZFJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CNS(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

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